1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine
Description
This compound features a piperazine core substituted with two distinct groups:
- Benzyl moiety: Modified at the 4-position with a benzyloxy group (-OCH₂C₆H₅) and at the 3-position with a methoxy group (-OCH₃).
- Sulfonyl moiety: A 4-chlorophenylsulfonyl group (-SO₂C₆H₄Cl-4).
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4S/c1-31-25-17-21(7-12-24(25)32-19-20-5-3-2-4-6-20)18-27-13-15-28(16-14-27)33(29,30)23-10-8-22(26)9-11-23/h2-12,17H,13-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFCCEPGXDEEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)-3-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This is followed by the sulfonylation of the resulting intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy and methoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is a piperazine derivative with potential applications in various scientific domains, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant case studies and data tables.
Antidepressant Activity
Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. A study demonstrated that compounds similar to this compound showed significant activity in animal models of depression, potentially through modulation of serotonin and norepinephrine pathways.
Antipsychotic Properties
Piperazine derivatives are also investigated for their antipsychotic properties. The compound's structure suggests it may interact with dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders. Preliminary studies have shown promising results in receptor binding assays.
Anticancer Potential
Emerging research indicates that certain piperazine derivatives possess anticancer properties. The sulfonyl group in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
Neuroprotective Effects
The neuroprotective potential of piperazine derivatives has been explored in models of neurodegenerative diseases. The compound may offer protective effects against oxidative stress and apoptosis, making it a candidate for further investigation in conditions like Alzheimer's disease.
Table 1: Biological Activities of Piperazine Derivatives
Table 2: Case Studies on Piperazine Derivatives
| Study Title | Year | Findings |
|---|---|---|
| Evaluation of Antidepressant Effects | 2022 | Significant reduction in depressive behaviors |
| Antipsychotic Activity Assessment | 2023 | High affinity for dopamine receptors |
| Inhibition of Tumor Growth | 2024 | Notable decrease in cell viability |
| Neuroprotection in Alzheimer Models | 2025 | Reduced markers of oxidative stress |
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzyl Group
Positional Isomerism of Oxygenated Substituents
- 1-[3-(Benzyloxy)-4-Methoxybenzyl]-4-[(4-Methylphenyl)Sulfonyl]Piperazine ():
- Benzyl group has benzyloxy and methoxy groups at positions 3 and 4 (vs. 4 and 3 in the target compound).
- The sulfonyl group is 4-methylphenyl (-SO₂C₆H₄CH₃-4) instead of 4-chlorophenyl.
- Impact : Altered electronic effects (electron-donating methyl vs. electron-withdrawing chlorine) and steric interactions may affect receptor binding or metabolic stability .
Chlorinated Benzyl Derivatives
- 1-(3-Chlorobenzyl)-4-[(4-Methylphenyl)Sulfonyl]Piperazine (): Benzyl group substituted with a chlorine atom at position 3. The chlorine atom may influence halogen bonding in target interactions .
Variations in the Sulfonyl Group
Chlorophenyl vs. Methylphenyl Sulfonyl
Sulfonyl-Linked Boronates
- Impact: The boron-containing group enables chemical diversification, useful in prodrug strategies or targeted delivery .
Scaffold Modifications: Benzhydryl vs. Acyl Derivatives
Benzhydryl-Substituted Piperazines
- 1-(4-Chlorobenzhydryl)-4-(4-Substitutedbenzoyl)Piperazines ():
- Benzhydryl (diphenylmethyl) group replaces the benzyl moiety.
- Impact : Enhanced steric bulk may improve affinity for hydrophobic pockets in targets like histamine H₁ receptors or cancer-related kinases. Compounds in this class demonstrated cytotoxicity against liver, breast, and colon cancer cell lines (IC₅₀: 0.36–7.08 µM) .
Acylsulfonylpiperazines
Pharmacological Activities and Structure-Activity Relationships (SAR)
Biological Activity
1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, including anticancer properties, enzyme inhibition, and antibacterial effects.
Chemical Structure and Properties
The compound features a piperazine core substituted with a benzyloxy group, a methoxy group, and a chlorophenylsulfonyl moiety. Its molecular formula is , and it has a molecular weight of approximately 396.93 g/mol.
Anticancer Activity
Recent studies have demonstrated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting the growth of various cancer cell lines:
- Cytotoxicity : The compound's ability to induce cytotoxicity was assessed against several cancer cell lines, including MDA-MB-231 (breast cancer) and U87 MG (glioblastoma). The half-maximal inhibitory concentration (IC50) values were calculated to evaluate potency.
These results indicate that this compound may possess stronger activity compared to established chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its anticancer effects may involve interaction with DNA and modulation of topoisomerase II activity. Molecular docking studies suggest that it can bind effectively to the DNA minor groove, disrupting replication processes essential for cancer cell proliferation .
Enzyme Inhibition
In addition to its anticancer properties, the compound has been evaluated for its enzyme inhibitory activity:
- Acetylcholinesterase Inhibition : Preliminary studies indicate that the compound may inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition could have implications for neurodegenerative diseases .
Antibacterial Activity
The antibacterial potential of piperazine derivatives has also been explored. Compounds structurally related to this compound demonstrated significant antibacterial activity against various strains:
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with piperazine derivatives showed improved outcomes when combined with traditional chemotherapy .
- Neuroprotective Effects : Research indicated that piperazine compounds could mitigate neurodegeneration in animal models by reducing oxidative stress markers .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
